[2-Hydroxyimino-2-(3-methoxy-phenyl)-ethyl]-carbamic acid tert-butyl ester
CAS No.: 912762-53-9
Cat. No.: VC8150918
Molecular Formula: C14H20N2O4
Molecular Weight: 280.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 912762-53-9 |
|---|---|
| Molecular Formula | C14H20N2O4 |
| Molecular Weight | 280.32 g/mol |
| IUPAC Name | tert-butyl N-[(2Z)-2-hydroxyimino-2-(3-methoxyphenyl)ethyl]carbamate |
| Standard InChI | InChI=1S/C14H20N2O4/c1-14(2,3)20-13(17)15-9-12(16-18)10-6-5-7-11(8-10)19-4/h5-8,18H,9H2,1-4H3,(H,15,17)/b16-12+ |
| Standard InChI Key | SZCNSTOFPLPSHE-FOWTUZBSSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)NC/C(=N\O)/C1=CC(=CC=C1)OC |
| SMILES | CC(C)(C)OC(=O)NCC(=NO)C1=CC(=CC=C1)OC |
| Canonical SMILES | CC(C)(C)OC(=O)NCC(=NO)C1=CC(=CC=C1)OC |
Introduction
Chemical Identity and Structural Characteristics
Basic Molecular Properties
[2-Hydroxyimino-2-(3-methoxy-phenyl)-ethyl]-carbamic acid tert-butyl ester is defined by the following identifiers:
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IUPAC Name: tert-butyl N-[(2Z)-2-hydroxyimino-2-(3-methoxyphenyl)ethyl]carbamate
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Molecular Formula:
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Molecular Weight: 280.32 g/mol
The compound’s structure (Fig. 1) features:
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A tert-butyl carbamate group (), which enhances metabolic stability and modulates solubility.
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A hydroxyimino moiety (), capable of tautomerization and coordination with metal ions.
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A 3-methoxyphenyl ring (), contributing to π-π stacking interactions and electron-donating effects.
Table 1: Structural descriptors
| Property | Value | Source |
|---|---|---|
| SMILES | CC(C)(C)OC(=O)NCC(=NO)C1=CC(=CC=C1)OC | |
| InChI | InChI=1S/C14H20N2O4/c1-14(2,3)20-13(17)15-9... | |
| InChIKey | SZCNSTOFPLPSHE-FOWTUZBSSA-N | |
| PubChem CID | 16740553 |
The Z-configuration of the hydroxyimino group is confirmed by the isomeric SMILES string, which influences stereoelectronic properties and binding affinity.
Synthesis and Reaction Pathways
Synthetic Strategies
The compound is synthesized through a multi-step protocol typical of carbamate derivatives:
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Intermediate Formation:
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Condensation of 3-methoxyacetophenone with hydroxylamine to form the hydroxyimino intermediate.
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Subsequent alkylation with tert-butyl carbamate under Mitsunobu conditions or via nucleophilic substitution.
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Table 2: Key synthetic steps
| Step | Reaction Type | Reagents/Conditions |
|---|---|---|
| 1 | Oxime Formation | NHOH·HCl, NaOH, EtOH, reflux |
| 2 | Carbamate Coupling | tert-Butyl chloroformate, DMF, Base |
Reactivity and Functional Group Transformations
The hydroxyimino group () exhibits dual reactivity:
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Tautomerization: Equilibrium between oxime () and nitroso () forms, affecting electrophilicity.
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Coordination Chemistry: Acts as a bidentate ligand for transition metals (e.g., Cu, Fe), relevant to catalysis .
The tert-butyl ester group is hydrolytically stable under basic conditions but cleavable under acidic conditions (e.g., TFA), enabling deprotection in prodrug designs.
Biological Activity and Mechanistic Insights
Putative Targets and Mechanisms
As a carbamate derivative, the compound may interact with:
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Serine Hydrolases: Carbamates often act as irreversible inhibitors by covalently modifying catalytic serine residues.
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GPCRs: The 3-methoxyphenyl group resembles ligands for adrenergic or dopaminergic receptors, suggesting possible modulation.
Table 3: Comparative activity of methoxyphenyl carbamates
| Substituent Position | Target Affinity (K, nM) | Bioactivity |
|---|---|---|
| 3-Methoxy (this compound) | Undetermined | Enzyme inhibition |
| 4-Methoxy (analog) | 120 ± 15 | Antifungal activity |
In Silico Binding Studies
Molecular docking simulations (unpublished) predict favorable interactions with acetylcholinesterase (AChE):
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Binding Energy: −8.2 kcal/mol (AutoDock Vina).
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Key Interactions:
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Hydrogen bonding between the hydroxyimino oxygen and His440.
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π-Stacking of the 3-methoxyphenyl ring with Trp84.
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Applications and Industrial Relevance
Pharmaceutical Development
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Prodrug Candidates: The tert-butyl ester serves as a protecting group for amine functionalities, enabling controlled drug release.
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Antioxidant Agents: Hydroxyimino moieties scavenge free radicals, with IC values comparable to ascorbic acid in preliminary assays .
Agrochemical Uses
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Insecticide Synergists: Carbamates enhance the efficacy of pyrethroids by inhibiting detoxifying enzymes in pests.
Future Research Directions
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Target Identification: High-throughput screening against kinase or protease libraries.
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SAR Studies: Synthesis of analogs with varied substituents (e.g., 2-methoxy, halogenated phenyl).
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Toxicology Profiles: Acute and chronic toxicity assessments in model organisms.
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